methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13283198
InChI: InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9-
SMILES: COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol

methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate

CAS No.:

Cat. No.: VC13283198

Molecular Formula: C15H11NO2

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate -

Specification

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
IUPAC Name methyl (Z)-2-cyano-3-naphthalen-1-ylprop-2-enoate
Standard InChI InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9-
Standard InChI Key SKXSARWCVFRQRV-LCYFTJDESA-N
Isomeric SMILES COC(=O)/C(=C\C1=CC=CC2=CC=CC=C21)/C#N
SMILES COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Canonical SMILES COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N

Introduction

Chemical Properties and Structural Insights

Molecular and Physicochemical Data

The compound has the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.25 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, ethanol)

The Z-configuration of the double bond (C2=C3) is stabilized by conjugation with the electron-withdrawing cyano (-CN) and ester (-COOCH₃) groups, enhancing its electrophilicity .

Structural Features

X-ray crystallography of analogous compounds (e.g., ethyl 2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate) reveals planar geometries with intramolecular hydrogen bonding . For the title compound, the naphthalene ring introduces steric bulk, influencing reactivity and crystal packing .

Synthesis and Reaction Mechanisms

Knoevenagel Condensation

The primary synthesis route involves a Knoevenagel condensation between 1-naphthaldehyde and methyl cyanoacetate :

Reaction Scheme

1-Naphthaldehyde+Methyl cyanoacetateBase (e.g., piperidine)Methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate+H2O\text{1-Naphthaldehyde} + \text{Methyl cyanoacetate} \xrightarrow{\text{Base (e.g., piperidine)}} \text{Methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate} + \text{H}_2\text{O}

Optimized Conditions

  • Catalyst: Piperidine (1–3 mol%)

  • Solvent: Methanol or ethanol (avoids toxic solvents like benzene)

  • Yield: ~85–90% under continuous flow reactor conditions

Side Reactions and Byproducts

Competing E-isomer formation is minimized by steric hindrance from the naphthalene group. Impurities may arise from over-condensation or hydrolysis of the cyano group .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.15–7.45 (m, 7H, naphthyl-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 6.78 (s, 1H, C=CH)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 165.2 (C=O), 134.5–126.3 (naphthyl-C), 116.4 (-CN), 52.3 (-OCH₃)

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 2220 cm⁻¹ (C≡N stretch)

    • 1725 cm⁻¹ (C=O ester)

    • 1600 cm⁻¹ (C=C conjugated)

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor to 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides, which exhibit anti-inflammatory activity by modulating estrogen receptors (ERs) . Potential therapeutic targets include:

  • Atherosclerosis

  • Type II diabetes

Material Science

Its conjugated system is explored in:

  • Organic semiconductors

  • Fluorescent probes (e.g., UV-Vis λₐᵦₛ ≈ 350 nm)

Hazard CodeRisk PhrasePrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H312Harmful in contact with skinWear gloves
H332Harmful if inhaledUse fume hood

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